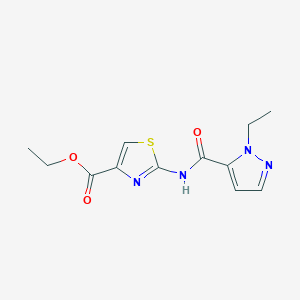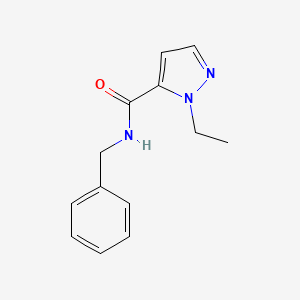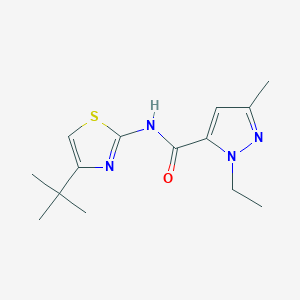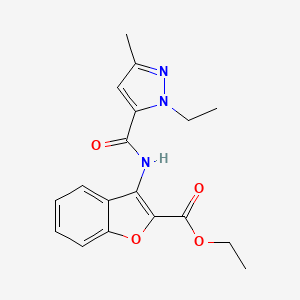
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide, which will be referred to as N-IEP, is a novel compound used in various scientific research applications. N-IEP is a pyrazole-based compound with a carboxamide group as an amide bond. It has been used to study various biochemical and physiological effects, as well as to analyze its mechanism of action. In
科学研究应用
N-IEP has been used in various scientific research applications. It has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway. N-IEP has also been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. N-IEP has also been used in the study of the inhibition of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
作用机制
N-IEP has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) in a competitive manner, meaning that it binds to the active site of the enzyme and prevents the binding of the substrate. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE) in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction. N-IEP has also been found to inhibit the enzyme tyrosinase in a non-competitive manner, meaning that it binds to a different site on the enzyme and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
N-IEP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation pathway, resulting in anti-inflammatory effects. N-IEP has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission, resulting in increased levels of acetylcholine, which can lead to increased cognitive function. N-IEP has also been found to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin, resulting in decreased levels of melanin, which can lead to skin lightening.
实验室实验的优点和局限性
N-IEP has several advantages and limitations for laboratory experiments. One advantage of N-IEP is that it is a novel compound and is not widely used in research, meaning that it can be used to study novel effects. Furthermore, N-IEP is relatively stable and can be stored for long periods of time. However, one limitation of N-IEP is that it is not soluble in water, meaning that it must be dissolved in a suitable solvent before use.
未来方向
There are several potential future directions for research on N-IEP. One potential direction is to further study the biochemical and physiological effects of N-IEP, such as its effects on inflammation, neurotransmission, and melanin biosynthesis. Another potential direction is to further study the mechanism of action of N-IEP, such as its effects on the active sites of enzymes. Additionally, further research could be done to optimize the synthesis method of N-IEP, such as finding a more efficient and cost-effective way to synthesize the compound. Finally, further research could be done to explore potential applications of N-IEP, such as its use in drug development or as a potential therapeutic agent.
合成方法
N-IEP can be synthesized in two steps. Firstly, the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as potassium carbonate yields the corresponding ethyl ester. Secondly, the ethyl ester is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl isothiocyanate in the presence of a base such as sodium bicarbonate, which yields N-IEP.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBWOGJPPQSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537104.png)
![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)


![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)


